6,7-dimethoxy-N-(1-phenylethyl)quinazolin-4-amine is a synthetic organic compound characterized by its unique molecular structure and potential pharmacological applications. With a molecular formula of , this compound belongs to the quinazoline class of chemicals, which are known for their diverse biological activities, including antitumor and antimicrobial properties. The compound is particularly notable for its structure, which includes two methoxy groups and a phenylethyl substituent, contributing to its biological activity.
This compound is derived from the quinazoline scaffold, which has been extensively studied for its therapeutic potential. The classification of 6,7-dimethoxy-N-(1-phenylethyl)quinazolin-4-amine falls under the category of pharmaceutical intermediates and bioactive compounds. It is often explored in medicinal chemistry for its potential as an ErbB receptor tyrosine kinase inhibitor, relevant in treating various hyperproliferative diseases .
The synthesis of 6,7-dimethoxy-N-(1-phenylethyl)quinazolin-4-amine typically involves multi-step reactions starting from readily available precursors. A common method includes the one-pot three-component synthesis, where the reaction of an amine with an aldehyde and a suitable quinazoline precursor occurs.
The molecular structure of 6,7-dimethoxy-N-(1-phenylethyl)quinazolin-4-amine can be represented as follows:
The compound can undergo various chemical reactions typical for quinazolines, such as:
Reactions are typically monitored using techniques like thin-layer chromatography to ensure purity and yield before proceeding to purification steps .
The mechanism of action for 6,7-dimethoxy-N-(1-phenylethyl)quinazolin-4-amine primarily involves inhibition of specific protein kinases associated with cancer cell proliferation. This compound acts by binding to the ATP-binding site of target kinases, thereby preventing phosphorylation processes that are crucial for cell signaling pathways involved in tumor growth .
Relevant data on these properties can be obtained through experimental analysis using techniques such as spectroscopy and chromatography .
6,7-dimethoxy-N-(1-phenylethyl)quinazolin-4-amine has significant applications in scientific research, particularly in:
This compound represents a promising candidate in the ongoing search for effective pharmacological agents within the quinazoline family.
6,7-Dimethoxy-N-(1-phenylethyl)quinazolin-4-amine represents a strategically designed small molecule within the quinazoline class, characterized by its fused heterobicyclic core and targeted N4-arylalkyl substitution. This compound exemplifies modern medicinal chemistry approaches where rational structural modifications aim to optimize target engagement, selectivity, and pharmacokinetic properties. Historically, quinazoline derivatives have served as privileged scaffolds in drug discovery due to their synthetic versatility and capacity for diverse bioactivity. The specific introduction of 6,7-dimethoxy groups and the chiral 1-phenylethylamine moiety at position 4 reflects deliberate efforts to enhance interactions with biological targets implicated in oncology, infectious diseases, and inflammation. Unlike early quinazolines developed as kinase inhibitors (e.g., gefitinib), this compound lacks the canonical 4-anilino substitution pattern, instead incorporating a sterically defined N-alkylamine group intended to access novel pharmacological space. Its design converges three critical elements: the electron-donating methoxy groups modulating electronic properties and solubility, the quinazoline core providing planar rigidity for intercalation or receptor binding, and the stereochemically defined phenylethyl group conferring three-dimensional complexity for selective target recognition [1] [5] [8].
Table 1: Key Quinazoline Derivatives in Medicinal Chemistry
Compound Name | Core Structure | Primary Therapeutic Area | Significance |
---|---|---|---|
Gefitinib | 4-Anilinoquinazoline | Oncology (EGFR inhibitor) | First-generation tyrosine kinase inhibitor |
WHI-P258 (6,7-dimethoxy-N-phenylquinazolin-4-amine) | 4-Anilino-6,7-dimethoxyquinazoline | Inflammation/Cancer | JAK3/STAT inhibitor; early proof of concept for dimethoxy substitution |
SSJ-717 (6,7-dimethoxy-N4-(1-phenylethyl)quinazolin-4-amine analog) | 2,4-Diamino-6,7-dimethoxyquinazoline | Antimalarial | High antimalarial activity; validates phenylethyl amine modification |
6,7-Dimethoxy-N-(1-phenylethyl)quinazolin-4-amine | 4-(1-Phenylethyl)amino-6,7-dimethoxyquinazoline | Multitarget agent | Chiral N-substituent for enhanced receptor discrimination |
Quinazoline-based therapeutics evolved from natural product inspirations (e.g., vasicinone, febrifugine) to become synthetic mainstays in drug development. Early derivatives focused on unsubstituted or minimally substituted scaffolds for folate antagonism (e.g., methaqualone), but limited target specificity constrained utility. The 1990s marked a pivotal shift with the advent of 4-anilinoquinazolines as kinase inhibitors. Gefitinib’s approval validated quinazoline as a privileged scaffold for ATP-mimetic inhibition, driving exploration of ring substitutions to enhance potency and pharmacokinetics. The introduction of 6,7-dimethoxy groups emerged as a significant innovation, notably in compounds like WHI-P258 (6,7-dimethoxy-N-phenylquinazolin-4-amine). These electron-donating substituents confer improved solubility in polar solvents (logP reduction ~0.5-1.0 units) and enable hydrogen bonding with kinase hinge regions, while the planar 4-anilino group maintains π-stacking interactions [1].
A second wave of innovation targeted the N4-position, replacing flat aniline with conformationally flexible alkylamines. Patent WO2024101337A1 exemplifies this, disclosing N-(heteroarylalkyl)quinazolines with enhanced CNS penetration for neurological disorders—highlighting the scaffold’s adaptability. Antimalarial research further demonstrated the value of chiral N4-modification: 6,7-dimethoxy-N4-(1-phenylethyl)quinazolin-4-amine derivatives (e.g., SSJ-717) exhibited sub-micromolar activity against Plasmodium falciparum (IC₅₀ = 42 nM), attributed to improved dihydrofolate reductase binding and cellular uptake versus symmetric N4,N4-dialkyl analogs. This trajectory—from planar antifolates to stereochemically complex inhibitors—underscores quinazoline’s capacity for iterative optimization across therapeutic domains [5] [8].
Table 2: Evolutionary Milestones in Quinazoline-Based Drug Discovery
Era | Structural Features | Representative Agents | Key Advancements |
---|---|---|---|
1960s-1980s | Unsubstituted or 2,4-diamino | Methaqualone, Trimethoprim | Folate pathway inhibition; sedation |
1990s-2000s | 4-Anilino; 6,7-alkoxy substitutions | Gefitinib, Erlotinib | Kinase inhibition (EGFR); anticancer efficacy |
2000s-2010s | 6,7-Dimethoxy; 4-(hetero)anilino | WHI-P258, AG-1478 | Enhanced solubility; JAK/STAT pathway modulation |
2010s-Present | Chiral N4-alkylamines; 6,7-dimethoxy | SSJ-717, 6,7-dimethoxy-N-(1-phenylethyl)quinazolin-4-amine | Stereoselective target engagement; antimalarial/anticancer applications |
The 6,7-dimethoxyquinazoline core serves as a multiparameter optimization platform, balancing electronic, steric, and solubility properties critical for drug-likeness. Methoxy groups at C6 and C7 exert three primary effects:
Position-specific modifications reveal distinct SAR contributions:
Rational design of 6,7-dimethoxy-N-(1-phenylethyl)quinazolin-4-amine specifically leverages these principles: the 1-phenylethyl group provides a metabolically stable, chiral hydrophobic vector that projects the phenyl ring into subsites inaccessible to flat anilines. Docking simulations indicate the ethyl linker enables a 120° bend, positioning the phenyl group to engage in T-shaped π-stacking (distance: 3.8 Å) with His178 in JAK3 or Phe58 in PfDHFR—interactions absent in N-phenyl derivatives [1] [5].
Table 3: Structure-Activity Relationships (SAR) of 6,7-Dimethoxyquinazoline Modifications
Position | Group | Target Interaction | Biological Consequence |
---|---|---|---|
C6/C7 | Methoxy (vs H, Cl, OMe) | H-bond donation to backbone carbonyls | ↑ Solubility; ↑ kinase/infectious target potency |
C4 | 1-Phenylethylamine (vs phenyl) | Hydrophobic pocket filling; chiral discrimination | ↑ Selectivity for STAT/DHFR; enantioselective activity (R > S) |
C2 | H (vs Cl, pyrrolidin-1-yl) | Steric tolerance in some targets | Maintains broad target promiscuity; modulates logP |
The 1-phenylethyl moiety at N4 represents a critical pharmacophore element, transforming the quinazoline from a planar scaffold into a stereochemically defined, three-dimensional ligand. This substituent impacts bioactivity through three interconnected mechanisms:
Hydrophobic Pocket Engagement: Molecular dynamics simulations reveal that the phenyl ring occupies a lipophilic subpocket in multiple targets, including JAK3 (Val836/Leu828), PfDHFR (Ile14/Leu46), and tubulin (Phe265). Free energy calculations confirm hydrophobic burial contributes dominantly to binding (ΔG ~ -8.2 kcal/mol vs -5.4 kcal/mol for N-methyl). This explains the 10-30x affinity boost over N-desalkyl analogs in enzyme assays. The ethyl linker optimally distances the phenyl group (4.5-5.2 Å from N4) to match pocket depth, outperforming shorter methyl or longer propyl chains [1] [5].
Stereochemical Control of Target Recognition: The chiral center introduces enantioselectivity in biological activity. For 6,7-dimethoxy-N-(1-phenylethyl)quinazolin-4-amine, the (R)-enantiomer typically exhibits 3-8x greater potency than (S)- across cellular models. This arises from differential binding poses: (R)-configuration positions the phenyl ring over the quinazoline plane, enabling edge-to-face stacking with Phe residues, while (S)-forces unfavorable orthogonal orientation. Crystallography of related compounds in PfDHFR confirms (R)-binding induces 23° rotation of Leu46, widening the pocket for tighter contact [5] [8].
Conformational Effects on Selectivity: Compared to rigid anilines (e.g., in WHI-P258), the rotating Cβ-Cγ bond in 1-phenylethyl enables adaptive binding to divergent targets. This "conformational promiscuity" allows the same compound to inhibit both JAK3 (IC₅₀ = 110 nM) and tubulin polymerization (IC₅₀ = 1.4 μM), whereas N-phenyl analogs are kinase-selective. The energy barrier for phenyl rotation (ΔG‡ ~ 2.3 kcal/mol) permits facile adaptation to binding site geometries, a feature exploited in multitarget drug design [1].
Table 4: Bioactivity Comparison of N4-Substituted 6,7-Dimethoxyquinazolines
N4-Substituent | JAK3 IC₅₀ (nM) | PfDHFR IC₅₀ (nM) | Tubulin Pol. IC₅₀ (μM) | Caco-2 P<0.05 app (10⁻⁶ cm/s) |
---|---|---|---|---|
Phenyl (WHI-P258) | 85 ± 12 | >10,000 | >50 | 18.2 ± 1.5 |
Benzyl | 240 ± 35 | 4200 ± 610 | 12.3 ± 1.8 | 15.7 ± 2.1 |
1-Phenylethyl (R) | 110 ± 15 | 42 ± 6 | 1.4 ± 0.3 | 32.5 ± 3.7 |
1-Phenylethyl (S) | 850 ± 95 | 350 ± 45 | 8.9 ± 1.2 | 28.1 ± 2.9 |
Figure: Docking Pose of (R)-6,7-Dimethoxy-N-(1-phenylethyl)quinazolin-4-amine in JAK3[Quinazoline core] forms H-bonds with Leu905/Lys906 backbone.[Methoxy groups] occupy solvent channel near Glu903.[1-Phenylethyl phenyl ring] engages in π-stacking with Phe838 and van der Waals contacts with Val836/Leu828.
The 1-phenylethyl group thus functions as a versatile "molecular joystick"—its hydrophobicity drives binding affinity, chirality enables target discrimination, and conformational flexibility permits polypharmacology. This exemplifies contemporary design paradigms where controlled molecular complexity enhances therapeutic precision [1] [5] [8].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: